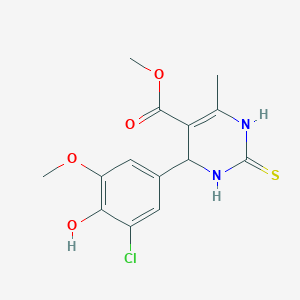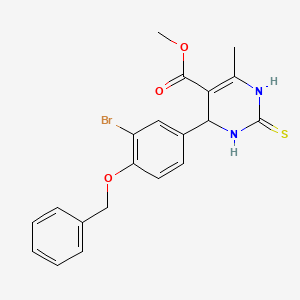![molecular formula C25H20ClNO4S B4041135 (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4041135.png)
(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxy-4-(2-phenylsulfanylethoxy)benzaldehyde in the presence of a base to form the intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers aim to develop new drugs based on its structure and activity profile.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one include other oxazole derivatives with varying substituents. Examples include:
- 2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
- 2-(4-bromophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced reactivity, selectivity for certain biological targets, or improved stability under various conditions.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S/c1-29-23-16-17(7-12-22(23)30-13-14-32-20-5-3-2-4-6-20)15-21-25(28)31-24(27-21)18-8-10-19(26)11-9-18/h2-12,15-16H,13-14H2,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQGGFAUBBNELE-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OCCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OCCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041059.png)
![methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4041072.png)

![3-Methyl-1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041083.png)
![3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4041090.png)
![[3-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B4041091.png)

![[2-chloro-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B4041100.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041101.png)
![4-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041109.png)
![3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041129.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4041134.png)
![1-[4-(4-Chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4041141.png)
![ETHYL 4-({[2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)BENZOATE](/img/structure/B4041144.png)
